1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester
Description
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester is a synthetic indole derivative characterized by an ethyl ester group at position 2 and a 3,3-dimethyltriazenyl substituent at position 3 of the indole ring.
Properties
CAS No. |
89607-71-6 |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 3-(dimethylaminodiazenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H16N4O2/c1-4-19-13(18)12-11(15-16-17(2)3)9-7-5-6-8-10(9)14-12/h5-8,14H,4H2,1-3H3 |
InChI Key |
DMDLMTDOGVTQTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N=NN(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester typically involves the reaction of 1H-indole-2-carboxylic acid with 3,3-dimethyl-1-triazenyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1H-Indole-2-carboxylic acid derivatives have been investigated for their potential as pharmaceuticals:
- Anticancer Agents : The triazene group is associated with cytotoxic activity against various cancer cell lines. Studies have shown that compounds containing triazenes can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antiviral Activity : Research indicates potential antiviral properties against certain viruses by disrupting viral replication mechanisms .
Biochemical Research
The compound serves as a valuable tool in biochemical assays:
- Enzyme Inhibition Studies : It has been used to evaluate the inhibition of specific enzymes involved in metabolic pathways. The unique structure allows for selective binding to enzyme active sites .
- Protein Interaction Studies : The ability of the compound to form complexes enables researchers to study protein-ligand interactions in detail .
Material Science
In material science, derivatives of this compound are explored for their utility in developing advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of indole derivatives make them suitable candidates for use in OLED technology, enhancing light emission efficiency .
- Polymeric Materials : Incorporating triazene structures into polymers can improve thermal stability and mechanical properties, making them suitable for various industrial applications .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several indole derivatives, including 1H-Indole-2-carboxylic acid derivatives. Results demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating effectiveness at low concentrations .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of the enzyme dihydrofolate reductase (DHFR) using this compound. The findings revealed that the compound effectively inhibited DHFR activity, suggesting its potential as a lead compound for developing new antifolate drugs .
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The triazenyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components, resulting in various biological effects. The indole core may also contribute to its activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs of the target compound, emphasizing substituent variations and their implications:
*Calculated molecular formula based on substituents.
Key Observations:
- Triazenyl Group Uniqueness : The 3,3-dimethyltriazenyl group in the target compound is rare among indole derivatives. Unlike methyl, acetyl, or halogen substituents, triazenyl may confer distinct electronic or steric effects, influencing binding to biological targets .
- Bioactivity Trends : Analogs with electron-withdrawing groups (e.g., 5-chloro ) often show enhanced antimicrobial activity, while bulky substituents like 4-ethoxyphenyl correlate with antidiabetic effects .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~278 g/mol) is higher than simpler analogs like the 3,5-dimethyl derivative (219 g/mol ), likely due to the triazenyl group.
- Solubility : Polar substituents (e.g., acetyloxy in CAS 95256-29-4 ) increase water solubility, whereas hydrophobic groups (e.g., tetrahydroindole in ) favor lipid solubility. The triazenyl group’s intermediate polarity may balance solubility for membrane permeability.
- Stability : Triazenyl compounds can decompose under heat or light, necessitating careful storage—similar to halogenated derivatives .
Pharmacological and Functional Comparisons
- Antidiabetic Activity : The analog 1H-Indole-2-carboxylic acid,6-(4-ethoxyphenyl)-3-methyl-4-oxo-... activates glycogen synthase, promoting glucose metabolism . The target compound’s triazenyl group might modulate similar pathways but requires validation.
- Antimicrobial Potential: Rhodanine-indole hybrids (e.g., compound 1e in ) exhibit antibacterial activity via enzyme inhibition. The triazenyl group’s nitrogen-rich structure could mimic triazole pharmacophores, suggesting carbonic anhydrase or protease inhibition .
- Antioxidant Effects : Compounds like 2,5-dimethylhexane-2,5-dihydroperoxide mitigate oxidative stress. The triazenyl group’s redox activity might contribute to antioxidant capacity, though this remains speculative.
Biological Activity
1H-Indole-2-carboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester is particularly notable for its potential as an antitumor agent and its inhibitory effects on various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of 1H-Indole-2-carboxylic acid derivatives is often linked to their ability to interact with specific proteins and enzymes involved in disease processes. Key mechanisms include:
- Inhibition of HIV-1 Integrase : Recent studies have shown that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase. For instance, a derivative demonstrated an IC50 value of 0.13 μM, indicating potent inhibitory activity .
- Antitumor Activity : Research has highlighted the efficacy of these compounds against various cancer cell lines. For example, a novel derivative targeting the 14-3-3η protein displayed significant inhibitory effects against liver cancer cell lines, including those resistant to chemotherapy .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications at various positions on the indole ring can significantly enhance biological activity. Notable findings include:
- C3 and C6 Modifications : The introduction of long-chain substituents at the C3 position and halogenated groups at the C6 position has been shown to improve integrase inhibitory activity by several folds .
- Esterification Effects : The conversion of the carboxylic acid to an ethyl ester has been associated with improved solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies
Several studies have investigated the biological activities of derivatives of 1H-Indole-2-carboxylic acid:
-
HIV Integrase Inhibition : A study evaluated multiple indole derivatives for their ability to inhibit HIV integrase. Compounds were synthesized and screened, revealing that modifications at C3 significantly enhanced inhibitory effects compared to the parent compound .
Compound IC50 (μM) Notes Parent Compound 47.44 Baseline activity Modified Compound 3 12.41 Highest activity observed Further Optimized Derivative 0.13 Potential lead compound -
Antitumor Activity in Liver Cancer : A series of indole derivatives were tested against liver cancer cell lines. One derivative (C11) showed remarkable potency with IC50 values in the low micromolar range across multiple cell lines .
Cell Line IC50 (μM) Bel-7402 0.0059 SMMC-7721 0.012 Hep G2 0.020
Q & A
Q. What are the typical synthetic routes for preparing ethyl esters of 1H-indole-2-carboxylic acid derivatives with triazenyl substituents?
The synthesis often involves multi-step reactions starting from substituted indole precursors. For example, the Knoevenagel condensation is a key method for introducing substituents at the indole C-3 position. This reaction typically uses acetic acid and sodium acetate under reflux to form α,β-unsaturated carbonyl intermediates . Additionally, coupling reactions (e.g., nucleophilic substitution or palladium-catalyzed cross-coupling) can introduce triazenyl groups. Ethyl esterification of carboxylic acid intermediates is achieved via reaction with ethanol under acidic or basic conditions, as seen in analogous indole-2-carboxylate syntheses .
Q. Which spectroscopic techniques are essential for characterizing 3-(3,3-dimethyl-1-triazenyl)-1H-indole-2-carboxylic acid ethyl ester?
Key techniques include:
- NMR spectroscopy : and NMR confirm substituent positions and esterification. For example, the ethyl ester group shows characteristic triplet (~1.3 ppm) and quartet (~4.3 ppm) signals.
- X-ray crystallography : Programs like SHELX are used to resolve crystal structures, validating bond angles and triazenyl group geometry .
- Elemental analysis : Validates molecular formula and purity, as demonstrated in studies of structurally related pyridinyl-triazole esters .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of triazenyl-substituted indole derivatives?
Reaction parameters such as solvent choice, temperature, and catalyst loading significantly impact yields. For example:
- Solvent effects : Acetic acid enhances electrophilic substitution in Knoevenagel condensations, but DMF may improve solubility for coupling reactions .
- Catalysts : Transition-metal catalysts (e.g., Pd for Suzuki coupling) enable selective triazenyl introduction. Evidence from boronate-containing indoles shows that anhydrous conditions prevent hydrolysis of sensitive intermediates .
- Workflow : Parallel screening of conditions (e.g., via high-throughput methods) is recommended to identify optimal parameters.
Q. What computational strategies are effective for predicting the bioactivity of triazenyl-indole derivatives?
Pharmacophore modeling and molecular docking are critical. For instance:
- Pharmacophore-Fit Scores : Used to align triazenyl-indole structures with target protein binding sites (e.g., antibacterial enzymes or anti-inflammatory targets) .
- Density Functional Theory (DFT) : Predicts electronic properties of the triazenyl group, which may influence redox activity or binding affinity.
- QSAR models : Correlate substituent bulk/hydrophobicity with activity, as seen in studies of rhodanine-indole hybrids .
Q. How should researchers resolve contradictions in reported data on triazenyl-indole stability or reactivity?
Discrepancies often arise from varying experimental conditions. For example:
- pH sensitivity : Triazenyl groups may decompose under acidic conditions, necessitating neutral or buffered reaction media .
- Byproduct analysis : LC-MS or TLC can identify degradation products. In one study, hydrolysis of ethyl esters under basic conditions led to carboxylic acid byproducts, requiring careful pH control during synthesis .
- Reproducibility : Strict adherence to documented protocols (e.g., reagent drying, inert atmospheres) minimizes variability.
Methodological Considerations
Q. What strategies are recommended for handling labile intermediates during synthesis?
- Low-temperature reactions : Slow addition of reagents at 0–5°C stabilizes reactive intermediates like diazonium salts.
- Protective groups : Use of tert-butoxycarbonyl (Boc) or benzyl groups can shield sensitive sites during multi-step syntheses .
- In situ characterization : Real-time monitoring via FT-IR or Raman spectroscopy helps track transient species .
Q. How can structure-activity relationships (SAR) be systematically explored for triazenyl-indole derivatives?
- Analog libraries : Synthesize derivatives with variations in triazenyl substituents (e.g., alkyl vs. aryl groups) and ester chains (e.g., ethyl vs. methyl).
- Biological assays : Test against target pathogens or enzymes (e.g., COX-2 for anti-inflammatory activity) using standardized protocols .
- Data clustering : Multivariate analysis identifies key structural features driving activity, as applied in hybrid indole-rhodanine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
